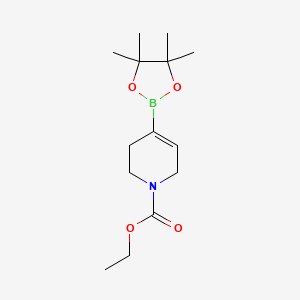

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Descripción

This compound is a boronate ester-functionalized dihydropyridine derivative, widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. Its structure combines a partially unsaturated dihydropyridine ring with an ethyl carboxylate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The boronate group enables efficient coupling with aryl/heteroaryl halides under palladium catalysis, while the dihydropyridine core provides conformational flexibility and electronic modulation .

Propiedades

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO4/c1-6-18-12(17)16-9-7-11(8-10-16)15-19-13(2,3)14(4,5)20-15/h7H,6,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUKUXDPZHWVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678315 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870285-86-2 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine derivative is coupled with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the reduction of the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce reduced pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has garnered interest for its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds featuring the dihydropyridine structure exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability. Research has shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Preliminary assays suggest effectiveness against certain bacterial strains, making it a candidate for the development of new antibiotics . The unique structural features provide a mechanism for interaction with bacterial cell walls.

Organic Synthesis

This compound is valuable in organic synthesis as a versatile building block.

Cross-Coupling Reactions

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions due to the presence of the boron atom. It allows for the formation of carbon-carbon bonds under mild conditions . The ability to form stable complexes with palladium catalysts enhances its utility in synthesizing complex organic molecules.

Synthesis of Heterocycles

The dihydropyridine core is pivotal in synthesizing various heterocyclic compounds. Its reactivity can be harnessed to create diverse derivatives that are essential in pharmaceutical chemistry .

Materials Science

The application of this compound extends into materials science where it can be used to develop advanced materials.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved resistance to environmental degradation .

Nanomaterials

The compound's boron content makes it suitable for developing boron-containing nanomaterials that have applications in electronics and photonics. These materials can exhibit unique optical properties beneficial for sensors and other electronic devices.

Mecanismo De Acción

The mechanism of action of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules .

Comparación Con Compuestos Similares

Structural Analogs with Varying Core Rings

Functional Group Variations

Research Findings and Data Tables

Table 1: Key Physical Properties

Table 2: Cross-Coupling Performance (Model Reaction: Suzuki-Miyaura Coupling)

Actividad Biológica

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H25BO4

- Molecular Weight : 280.17 g/mol

- CAS Number : 1049004-32-1

- Structure : The compound features a dihydropyridine core substituted with a dioxaborolane moiety which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit pyruvate dehydrogenase kinase (PDK), which plays a crucial role in glucose metabolism and insulin signaling .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. The structural features contribute to its ability to disrupt bacterial cell wall synthesis or function .

- Cellular Effects : Research indicates that the compound may influence cellular signaling pathways by modulating kinase activity. This could lead to altered cell proliferation and apoptosis in cancer cells .

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as chloramphenicol. The structure–activity relationship (SAR) analysis suggested that modifications at the dioxaborolane moiety significantly influenced antibacterial potency .

Case Study 2: Metabolic Pathway Modulation

In another investigation focused on metabolic diseases, the impact of this compound on PDK inhibition was assessed. The findings demonstrated that the compound effectively reduced PDK activity in vitro, leading to enhanced glucose uptake in muscle cells. This suggests potential therapeutic applications for managing conditions like type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. Reaction conditions such as catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., THF or dioxane), and temperature (80–100°C) critically impact yield. For example, excess boronic ester (1.2–1.5 equiv) and degassed solvents improve cross-coupling efficiency. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of analytical techniques:

-

NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic ester integrity and dihydropyridine ring conformation.

-

X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and bond angles, as demonstrated in related pyridine-boronic ester derivatives .

-

HPLC-MS for purity assessment and molecular weight verification.

-

FT-IR to identify carbonyl (C=O) and boronate (B-O) functional groups.

Analytical Technique Key Parameters Application NMR δ (ppm) for B-O (1.3–1.5) Structural confirmation X-ray Crystallographic data (CCDC) Spatial arrangement HPLC-MS Retention time, m/z Purity and mass validation

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow hazard codes P201 (obtain specialized instructions), P210 (avoid heat/open flames), and P102 (keep away from children). Use inert atmospheres (N₂/Ar) during synthesis to prevent boronic ester hydrolysis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Emergency protocols for spills involve neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodology : Employ density functional theory (DFT) to calculate transition-state energies for Suzuki-Miyaura coupling steps. Tools like Gaussian or ORCA can predict steric/electronic effects of substituents on the dihydropyridine ring. Pair computational results with high-throughput screening (e.g., using an Aryl Halide Chemistry Informer Library) to validate predictions experimentally .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from residual solvents, stereoisomerism, or boron coordination variability. Solutions include:

- Variable-temperature NMR to assess dynamic equilibria (e.g., boronate tautomerism).

- 2D NMR (COSY, HSQC) to clarify coupling patterns.

- Elemental analysis to confirm stoichiometry and rule out impurities. Cross-reference with crystallographic data to resolve ambiguities .

Q. How does the dihydropyridine ring’s conformation influence cross-coupling reactivity?

- Methodology : The ring’s partial saturation introduces steric constraints. Use X-ray data to correlate chair vs. boat conformations with reaction rates. For example, chair conformations may enhance boronate accessibility in Suzuki couplings. Monitor reaction kinetics via in-situ IR or Raman spectroscopy to quantify steric effects .

Q. What are the applications of this compound in designing boron-containing drug candidates?

- Methodology : The boronic ester acts as a bioisostere for carboxylic acids, improving metabolic stability. Incorporate the compound into proteolysis-targeting chimeras (PROTACs) via conjugation to E3 ligase ligands. Assess binding affinity using surface plasmon resonance (SPR) and cytotoxicity via MTT assays. Note: Hydrolytic stability in physiological buffers (pH 7.4) must be validated .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental yields?

- Methodology : Re-evaluate computational models for overlooked factors (e.g., solvent polarity, catalyst decomposition). Use design of experiments (DoE) to statistically isolate variables (e.g., Taguchi methods for catalyst loading vs. temperature). Cross-validate with reaction calorimetry to detect exothermic side reactions .

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.